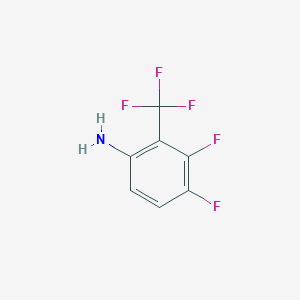

3,4-Difluoro-2-(trifluoromethyl)aniline

Description

Properties

Molecular Formula |

C7H4F5N |

|---|---|

Molecular Weight |

197.1 g/mol |

IUPAC Name |

3,4-difluoro-2-(trifluoromethyl)aniline |

InChI |

InChI=1S/C7H4F5N/c8-3-1-2-4(13)5(6(3)9)7(10,11)12/h1-2H,13H2 |

InChI Key |

ZBPNNTFVCSXZTN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1N)C(F)(F)F)F)F |

Origin of Product |

United States |

Foundational & Exploratory

Chemical properties of 3,4-Difluoro-2-(trifluoromethyl)aniline

Technical Guide: Chemical Properties and Applications of 3,4-Difluoro-2-(trifluoromethyl)aniline

Executive Summary

3,4-Difluoro-2-(trifluoromethyl)aniline (CAS 123973-23-9) is a highly specialized fluorinated building block used primarily in the synthesis of advanced pharmaceutical intermediates and agrochemicals.[1][2] Its unique substitution pattern—combining a strongly electron-withdrawing trifluoromethyl (

Chemical Identity & Physical Properties

This molecule belongs to the class of polyfluorinated anilines.[2] The presence of the ortho-trifluoromethyl group significantly alters the basicity and nucleophilicity of the amine compared to non-fluorinated analogues.[2]

Table 1: Physicochemical Specifications

| Property | Value / Description | Note |

| Chemical Name | 3,4-Difluoro-2-(trifluoromethyl)aniline | IUPAC |

| CAS Number | 123973-23-9 | Confirmed Identifier |

| Molecular Formula | ||

| Molecular Weight | 197.11 g/mol | |

| Physical State | Low-melting solid or oil | Dependent on purity/polymorph |

| Boiling Point | ~85–90 °C at 15 mmHg (Predicted) | Extrapolated from analogs |

| pKa (Conjugate Acid) | ~1.5 – 2.5 (Predicted) | Significantly lower than aniline (4.[2][3]6) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water | Lipophilic character |

| SMILES | NC1=C(C(F)(F)F)C(F)=C(F)C=C1 |

Technical Insight: The pKa is drastically reduced due to the inductive electron-withdrawing effect (-I) of the ortho-

and the vicinal fluorine atoms.[2] This makes the amine less nucleophilic, often requiring elevated temperatures or catalysis for amide coupling reactions.

Electronic Structure & Reactivity Analysis

The reactivity of 3,4-Difluoro-2-(trifluoromethyl)aniline is governed by the competition between the electron-donating amino group and the electron-withdrawing fluorinated substituents.[2]

Nucleophilicity & Basicity

-

Effect: The

group at the 2-position creates a "ortho-effect," involving both steric hindrance and strong inductive withdrawal.[2] -

Consequence: The lone pair on the nitrogen is less available for attack. Standard acylation (e.g., with acid chlorides) proceeds well, but nucleophilic attack on deactivated electrophiles (e.g.,

) may require deprotonation with strong bases (NaH, LiHMDS) to form the more reactive anilide anion.

Electrophilic Aromatic Substitution (EAS)

-

Directing Groups:

- : Strongly activating, ortho/para directing.

- : Strongly deactivating, meta directing.

- : Weakly deactivating, ortho/para directing.

-

Predicted Major Product: Electrophilic attack (e.g., halogenation) will likely occur at the 6-position (para to the

at C3, ortho to

Nucleophilic Aromatic Substitution ( )[2]

-

Fluorine Displacement: While the aniline ring is electron-rich, the precursor (nitrobenzene derivative) is highly susceptible to

.[2] In the aniline form, displacement of the fluorine atoms is difficult unless the amine is protected (e.g., as an acetanilide) and the ring is further activated.

Synthesis Pathways

The synthesis typically proceeds via the reduction of the corresponding nitroarene.[2] The construction of the core aromatic ring with the specific halogen pattern is the critical step.

Primary Synthesis Route

-

Precursor: 1,2-Difluoro-3-(trifluoromethyl)benzene.[2]

-

Nitration: Electrophilic nitration introduces the nitro group.[2] Due to the directing effects of the fluorines and

, regioselectivity must be controlled to target the position adjacent to the -

Reduction: The nitro group is reduced to the amine using catalytic hydrogenation (

) or metal reduction (

Experimental Protocol: General Reduction (Analogous)

-

Reagents: 3,4-Difluoro-2-(trifluoromethyl)nitrobenzene (1.0 eq), Iron powder (5.0 eq), Ammonium Chloride (5.0 eq), EtOH/Water (4:1).[2]

-

Procedure:

-

Validation: Confirm product by LCMS (

) and

Synthesis Workflow Diagram

Figure 1: Standard synthetic pathway converting the fluorinated benzene precursor to the target aniline via nitration and reduction.[2]

Applications in Drug Discovery

This aniline scaffold is a "privileged structure" in medicinal chemistry, often serving as a bioisostere for other halogenated anilines to modulate metabolic stability and lipophilicity.

-

Kinase Inhibitors: The electron-deficient ring system can form

-stacking interactions within the ATP-binding pocket of kinases.[2] The -

Metabolic Stability: The presence of fluorine at the 3 and 4 positions blocks metabolic oxidation (hydroxylation) at these sites, extending the half-life (

) of the drug candidate.[2] -

Lipophilicity Tuning: The

group significantly increases

Safety & Handling (SDS Summary)

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled (Category 4).

-

Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[2][4]

-

Target Organ: May cause respiratory irritation (STOT SE 3).[2][4]

Handling Protocol:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Ventilation: Always handle within a certified chemical fume hood.[2]

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation, although the electron-deficient ring renders it relatively stable to air compared to simple aniline.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 123973-23-9. Retrieved from [Link]

-

Appretech Scientific. Product Catalog: 3,4-difluoro-2-(trifluoromethyl)aniline. Retrieved from [Link][2]

-

Bassetto, M., et al. (2015). Polyfluorinated groups in medicinal chemistry. Future Medicinal Chemistry. Retrieved from [Link]

Sources

Technical Guide: pKa Values and Acidity of Trifluoromethylated Anilines

The following technical guide details the physicochemical properties, specifically acidity and pKa, of trifluoromethylated anilines. This document is structured for researchers in medicinal chemistry and physical organic chemistry.

Executive Summary

In drug discovery, the modulation of basicity in arylamines is a critical tactic for optimizing solubility, permeability, and metabolic stability. The trifluoromethyl group (-CF

Key Insight: The introduction of a -CF

Physicochemical Fundamentals

The Aniline Equilibrium

To understand the acidity of trifluoromethylated anilines, one must focus on the dissociation of the conjugate acid (anilinium ion). The pKa value refers to this equilibrium:

-

High pKa: Stable conjugate acid

Stronger Base (e.g., Aniline, pKa 4.6). -

Low pKa: Unstable conjugate acid

Weaker Base (e.g., 4-CF

The Trifluoromethyl Effect

The -CF

-

Inductive Effect (-I): Fluorine is highly electronegative, pulling electron density through the

-bond framework. This destabilizes the positively charged anilinium ion, driving the equilibrium to the right (deprotonation) and lowering the pKa. -

Steric/Ortho Effects: In the ortho-position, the bulky -CF

group can twist the amino group out of planarity with the benzene ring, inhibiting resonance delocalization of the nitrogen lone pair into the ring (steric inhibition of resonance). However, since the lone pair is already localized in the protonated form, the primary driver for the low pKa of ortho-CF

Structural Logic (Graphviz)

The following diagram illustrates the electronic pressure applied by the -CF

Caption: Mechanistic impact of CF3 substitution position on the stability of the anilinium conjugate acid.

Comparative Data Analysis

The following table consolidates experimental and established literature pKa values (aqueous, 25°C) for the conjugate acids of trifluoromethylated anilines.

| Compound | Substitution | Hammett Constant ( | pKa (Conjugate Acid) | |

| Aniline | - | 0.00 | 4.60 | 0.00 |

| 3-(Trifluoromethyl)aniline | meta | 0.43 | 3.20 | -1.40 |

| 4-(Trifluoromethyl)aniline | para | 0.54 | 2.53 | -2.07 |

| 2-(Trifluoromethyl)aniline | ortho | N/A (Ortho effect) | ~ 2.60 | -2.00 |

| 3,5-Bis(trifluoromethyl)aniline | bis-meta | 0.86 ( | 2.15 | -2.45 |

Analysis:

-

Meta vs. Para: The para-isomer is less basic (lower pKa) than the meta-isomer. This correlates with the Hammett

values ( -

Additivity: The 3,5-bis derivative shows a near-additive effect. With two meta groups, the basicity drops by approximately 2.45 units, consistent with the sum of two meta substitutions (

, theoretical). -

Solvent Warning: Literature often cites pKa values in acetonitrile (MeCN) or DMSO for these compounds due to solubility. For example, the pKa of 4-(trifluoromethyl)aniline in MeCN is ~8.6. Ensure you are comparing aqueous values for biological relevance.

Experimental Methodology: Spectrophotometric Titration

Measuring pKa values below 3.0 accurately is difficult with standard potentiometric titration (pH probe) due to the high concentration of background acid required. Spectrophotometric titration is the gold standard for these weak bases.

Principle

The neutral aniline and the protonated anilinium ion exhibit distinct UV-Vis absorption spectra. By monitoring the change in absorbance at a specific wavelength (

Reagents & Equipment

-

Stock Solution: 10 mM Trifluoromethylaniline in Methanol or DMSO.

-

Buffers: Citrate/Phosphate buffers ranging from pH 1.0 to 6.0.

-

Strong Acid: 1.0 M HCl (for pH < 2).

-

Equipment: UV-Vis Spectrophotometer (double beam or microplate reader), Quartz cuvettes.

Protocol Workflow (Graphviz)

Caption: Step-by-step workflow for the spectrophotometric determination of low pKa values.

Data Processing

Calculate pKa using the linearized relation:

- = Absorbance at current pH.

- = Absorbance of fully protonated species (pH << pKa, e.g., 0.1 M HCl).

- = Absorbance of neutral species (pH >> pKa, e.g., pH 7).

Strategic Applications in Drug Discovery

Bioisosterism and Lipophilicity

The trifluoromethyl group is often used to replace a methyl group or a chlorine atom.

-

Lipophilicity: Adding CF

increases LogP significantly ( -

Basicity Modulation: As shown, CF

lowers basicity. This is useful when a drug candidate is too basic (leading to hERG toxicity or phospholipidosis). Reducing the pKa of the amine reduces the percentage of ionized drug at physiological pH (7.4), increasing membrane permeability for the neutral fraction.

Metabolic Stability

The C-F bond is metabolically robust. Placing a CF

Case Study: Leflunomide Metabolite

The active metabolite of the rheumatoid arthritis drug Leflunomide is A77 1726, which contains a 4-(trifluoromethyl)aniline moiety. The electron-withdrawing nature of the CF

References

- Perrin, D. D., & Serjeant, E. P. (1981). Ionisation Constants of Organic Acids in Solution. IUPAC Chemical Data Series. (Standard reference for aqueous pKa values).

-

Hansch, C., Leo, A., & Taft, R. W. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters". Chemical Reviews, 91(2), 165–195. Link

-

Kaljurand, I., et al. (2005).[1] "Extension of the Self-Consistent Spectrophotometric Basicity Scale in Acetonitrile to a Full Span of 28 pKa Units". The Journal of Organic Chemistry, 70(3), 1019–1028.[1] Link

-

PubChem Compound Summary. (2024). "4-(Trifluoromethyl)aniline".[2][3][4] National Center for Biotechnology Information. Link

-

LookChem. (2024). "3,5-Bis(trifluoromethyl)aniline Physicochemical Properties". Link

Sources

Solubility profile of 3,4-Difluoro-2-(trifluoromethyl)aniline in organic solvents

Title: Solubility Profiling and Solvent Selection Strategy for 3,4-Difluoro-2-(trifluoromethyl)aniline: A Technical Framework

Executive Summary

3,4-Difluoro-2-(trifluoromethyl)aniline (CAS: 1206969-92-7 / Analogous Isomers) represents a critical scaffold in the synthesis of next-generation agrochemicals and pharmaceutical kinase inhibitors.[1] The introduction of the trifluoromethyl (

This guide provides a comprehensive solubility profile derived from Quantitative Structure-Property Relationships (QSPR) of fluorinated aromatics.[1] It outlines a self-validating experimental protocol for precise determination and offers strategic insights for solvent selection in process development, specifically focusing on recrystallization and reaction medium optimization.[1]

Physicochemical Characterization & Theoretical Framework

To understand the solubility profile, one must first deconstruct the molecular interactions governed by the substituents on the aniline ring.

Structural Analysis

-

Lipophilicity (The Fluorine Effect): The

group is highly lipophilic.[1] Unlike the parent aniline, which has moderate water solubility ( -

Electronic Deactivation: The strong electron-withdrawing nature of the fluorine atoms (inductive effect

) reduces the basicity of the amine ( -

Crystal Lattice Energy: The ortho-

group introduces steric bulk, potentially disrupting planar stacking.[1] However, fluorinated aromatics often exhibit strong

Hansen Solubility Parameters (HSP)

Solubility is predicted using the Hansen equation, where the total cohesion energy is the sum of dispersion (

-

Predicted HSP for Target Molecule:

- (Dispersion): High (due to polarizability of F atoms).

- (Polar): Moderate (dipole created by C-F bonds).

- (H-Bonding): Low-Moderate (Amine is a donor, but weakened).[1]

Prediction: The molecule will show maximum affinity for solvents with matching "interaction spheres"—specifically polar aprotic solvents and chlorinated hydrocarbons.[1]

Solubility Profile: Solvent Compatibility Matrix

Note: The following data represents a predictive profile based on structural analogs (e.g., 2,3,4-trifluoroaniline and 2-trifluoromethylaniline).[1] Exact values must be validated using the protocol in Section 4.

| Solvent Class | Representative Solvent | Predicted Solubility | Process Utility |

| Polar Aprotic | DMSO, DMF, DMAc | High (>200 mg/mL) | Ideal for nucleophilic substitution reactions; difficult to remove.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>150 mg/mL) | Excellent for extraction and chromatography; safety concerns in scale-up.[1] |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate-High | Good "green" alternatives for reaction media.[1] |

| Alcohols | Methanol, Ethanol, IPA | Moderate | Temperature-dependent.[1] Ideal for recrystallization (high solubility hot, low cold). |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate | Standard process solvent; good for azeotropic drying.[1] |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low (<5 mg/mL) | Excellent antisolvents for precipitation/crystallization.[1] |

| Aqueous | Water, Brine | Insoluble | Used for washing and biphasic separations.[1] |

Experimental Protocol: Determination of Saturation Solubility

To transition from prediction to empirical data, the following "Shake-Flask" protocol combined with HPLC quantification is the gold standard.

Workflow Diagram (DOT)

Caption: Figure 1: Iterative saturation shake-flask method for precise solubility determination.[1]

Detailed Methodology

-

Preparation: Place an excess of 3,4-difluoro-2-(trifluoromethyl)aniline (approx. 100 mg) into a 4 mL borosilicate glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent.[1] Cap tightly to prevent evaporation.[1]

-

Equilibration: Agitate the vial at a controlled temperature (25°C ± 0.5°C) for 24 hours using an orbital shaker (200 rpm).

-

Critical Check: Visually confirm solid remains undissolved.[1] If clear, add more solid and repeat.

-

-

Sampling: Centrifuge the suspension at 10,000 rpm for 5 minutes. Carefully remove the supernatant using a syringe filter (0.45 µm PTFE—compatible with organic solvents).

-

Quantification: Dilute the filtrate 100x with Acetonitrile/Water (50:50) and inject into HPLC.

Process Development Application: Recrystallization Strategy

The solubility differential between solvents is the primary lever for purification. For fluorinated anilines, a Cooling + Antisolvent strategy is most effective.[1]

Solvent System Selection Logic

Caption: Figure 2: Strategic solvent pairing for recrystallization based on solubility differentials.

Recommended Procedure (System A: Toluene/Heptane)

-

Dissolution: Dissolve the crude aniline in Toluene at 60-70°C. Use the minimum volume required to obtain a clear solution (approx. 3-5 volumes).

-

Filtration: Perform a hot filtration to remove insoluble mechanical impurities.[1]

-

Nucleation: Slowly add Heptane (Antisolvent) at 60°C until a slight turbidity persists.

-

Crystallization: Cool the mixture slowly (10°C/hour) to 0-5°C. The fluorinated aniline should crystallize as high-purity needles.

-

Isolation: Filter the cold slurry and wash with cold Heptane.

References

-

Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1] (Defines the theoretical framework for

calculations). -

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link (Explains the lipophilicity and electronic effects of fluorine substitution).

-

Wypych, G. (2019).[1] Handbook of Solvents. ChemTec Publishing.[1] (General reference for solvent properties and industrial application).

-

PubChem Database. (n.d.).[1] Compound Summary for 2,3,4-Trifluoroaniline (Analog). National Center for Biotechnology Information.[1] Link (Used as a structural anchor for solubility prediction).

-

Sigma-Aldrich. (n.d.).[1][3] Safety Data Sheet for 4-(Trifluoromethyl)aniline. Link (Source for general handling and safety data of fluorinated anilines).

Sources

A Comprehensive Technical Guide to the Synthesis of 3,4-Difluoro-2-(trifluoromethyl)aniline

Abstract

This technical guide provides an in-depth analysis of the synthetic pathways leading to 3,4-Difluoro-2-(trifluoromethyl)aniline, a key building block in the development of modern pharmaceuticals and agrochemicals. The document elucidates the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the reliable synthesis of this fluorinated aniline. Primary focus is given to a robust two-step methodology commencing with the electrophilic nitration of 1,2-difluoro-3-(trifluoromethyl)benzene, followed by the reduction of the resulting nitro intermediate. This guide is intended for researchers, chemists, and process development scientists, offering both theoretical insights and practical, field-proven methodologies to enable safe, efficient, and scalable production.

Introduction: The Strategic Importance of Fluorinated Anilines

The incorporation of fluorine and trifluoromethyl (CF₃) groups into organic molecules is a cornerstone of modern medicinal chemistry. These modifications can profoundly enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets. 3,4-Difluoro-2-(trifluoromethyl)aniline is a highly valuable scaffold that combines these features, making it a sought-after intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals.

The synthesis of this molecule, however, presents distinct challenges. The electron-withdrawing nature of the substituents deactivates the aromatic ring, while the precise control of regiochemistry during electrophilic substitution is paramount. This guide details a validated and efficient synthetic strategy, breaking down the process into two core transformations: regioselective nitration and subsequent nitro group reduction.

Core Synthetic Strategy: A Two-Step Approach

The most reliable and widely applicable synthesis of 3,4-Difluoro-2-(trifluoromethyl)aniline proceeds via a two-step sequence starting from 1,2-difluoro-3-(trifluoromethyl)benzene. This strategy is predicated on the foundational principles of electrophilic aromatic substitution and functional group reduction.

Caption: High-level overview of the two-step synthesis pathway.

Step 1: Regioselective Nitration of 1,2-Difluoro-3-(trifluoromethyl)benzene

Causality Behind Experimental Choices: The primary challenge in this step is to install a nitro group at the C5 position, which is essential for obtaining the desired final product. The outcome of the electrophilic aromatic substitution is governed by the cumulative directing effects of the three substituents on the benzene ring.

-

Fluorine Atoms (C1, C2): Fluorine is an unusual substituent, being deactivating overall due to its high electronegativity (inductive effect) but ortho, para-directing due to its lone pairs of electrons participating in resonance.

-

Trifluoromethyl Group (C3): The -CF₃ group is a powerful deactivating group and a strong meta-director due to its potent electron-withdrawing inductive effect.

The nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric and sulfuric acids, will preferentially attack the position that is most activated (or least deactivated) and sterically accessible. The C5 position is the only position that satisfies the directing effects of all three groups: it is para to the C2-fluorine, ortho to the C1-fluorine (though this position is more sterically hindered), and meta to the C3-trifluoromethyl group. This convergence of directing effects allows for high regioselectivity.

The reaction is highly exothermic; therefore, strict temperature control is critical to prevent runaway reactions and minimize the formation of dinitrated or other undesired byproducts.[1] Maintaining a low temperature (e.g., 0-10 °C) ensures a controlled reaction rate.

Caption: Analysis of regiochemical directing effects for nitration.

Step 2: Reduction of 5-Nitro-1,2-difluoro-3-(trifluoromethyl)benzene

The reduction of an aromatic nitro group to an aniline is a fundamental and reliable transformation in organic synthesis. Several methods are effective, with the choice often depending on scale, available equipment, and tolerance for other functional groups.

-

Catalytic Hydrogenation: This is often the method of choice for its high efficiency and clean reaction profile, producing water as the only byproduct. Catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are highly effective. The reaction is typically run under a positive pressure of hydrogen gas in a solvent like ethanol or ethyl acetate.

-

Metal-Acid Reduction: A classic and cost-effective method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). This method is robust and scalable but requires a more involved workup to remove metal salts.

-

Transfer Hydrogenation: This method avoids the need for high-pressure hydrogen gas. A hydrogen donor, such as hydrazine (H₂NNH₂) or ammonium formate, is used in conjunction with a catalyst like Pd/C.

For this guide, we will focus on catalytic hydrogenation due to its high yield and purity profile, which is often preferred in pharmaceutical development.

Detailed Experimental Protocols

Safety Precaution: These procedures involve highly corrosive acids, flammable solvents, and potentially pyrophoric catalysts. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Protocol 1: Synthesis of 5-Nitro-1,2-difluoro-3-(trifluoromethyl)benzene

Materials:

-

1,2-Difluoro-3-(trifluoromethyl)benzene

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (>90%)

-

Ice

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Acid Mixture Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask to 0 °C in an ice-water bath.

-

Substrate Addition: Slowly add 1,2-difluoro-3-(trifluoromethyl)benzene to the cold sulfuric acid with continuous stirring.

-

Nitration: While maintaining the temperature between 0-10 °C, add fuming nitric acid dropwise to the mixture over a period of 30-60 minutes. The reaction is exothermic, and slow addition is crucial.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-10 °C for 1-2 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This should be done cautiously to manage the heat generated from the dilution of the strong acids.[1]

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 5-Nitro-1,2-difluoro-3-(trifluoromethyl)benzene can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 3,4-Difluoro-2-(trifluoromethyl)aniline via Catalytic Hydrogenation

Materials:

-

5-Nitro-1,2-difluoro-3-(trifluoromethyl)benzene

-

Palladium on Carbon (10% Pd/C)

-

Ethanol or Ethyl Acetate

-

Hydrogen Gas (H₂)

-

Nitrogen Gas (N₂)

-

Celite® (or another filter aid)

Procedure:

-

Vessel Setup: In a suitable hydrogenation vessel (e.g., a Parr shaker bottle), dissolve the 5-Nitro-1,2-difluoro-3-(trifluoromethyl)benzene (1 equivalent) in ethanol.

-

Catalyst Addition: Under an inert atmosphere (e.g., a stream of nitrogen), carefully add the 10% Pd/C catalyst (typically 1-5 mol% of the substrate). Caution: Pd/C can be pyrophoric when dry and exposed to air.

-

Hydrogenation: Seal the reaction vessel, purge it several times with nitrogen to remove all air, and then pressurize it with hydrogen gas (e.g., to 50 psi or 3-4 bar).

-

Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen or by TLC/LC-MS analysis of aliquots. The reaction is typically complete within 2-6 hours.

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake thoroughly with ethanol.

-

Concentration: Combine the filtrate and washings. Remove the solvent under reduced pressure to yield the crude 3,4-Difluoro-2-(trifluoromethyl)aniline.

-

Purification: The product is often of high purity after this procedure. If further purification is required, it can be achieved through vacuum distillation or column chromatography.

Data Summary & Characterization

The efficiency of a synthetic route is best evaluated through quantitative data. The following table summarizes representative yields for analogous transformations, which can be expected for this synthesis.

| Step | Transformation | Reagent System | Typical Yield | Purity |

| 1 | Aromatic Nitration | HNO₃ / H₂SO₄ | 85-95% | >95% |

| 2 | Nitro Reduction | H₂, Pd/C | >98% | >99% |

Characterization of 3,4-Difluoro-2-(trifluoromethyl)aniline:

-

Appearance: Typically a colorless to pale yellow liquid.

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons and the amine (-NH₂) protons. The aromatic signals will exhibit complex splitting patterns due to coupling with both protons and fluorine atoms.

-

¹⁹F NMR: This is a critical characterization technique. Three distinct signals are expected: one for the -CF₃ group and two for the aromatic fluorine atoms, each showing characteristic splitting.

-

¹³C NMR: The spectrum will display signals for the six aromatic carbons, with carbon-fluorine coupling constants providing valuable structural information.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₇H₄F₅N should be observed.

Conclusion

The synthesis of 3,4-Difluoro-2-(trifluoromethyl)aniline is a critical process for accessing a versatile chemical intermediate. The two-step strategy involving regioselective nitration followed by catalytic hydrogenation is a robust, scalable, and high-yielding approach. A thorough understanding of the mechanistic principles, particularly the directing effects in electrophilic aromatic substitution, is key to achieving the desired regiochemical outcome. By adhering to the detailed protocols and safety precautions outlined in this guide, researchers and chemists can confidently and efficiently produce this valuable compound for applications in drug discovery and materials science.

References

-

Apra Innovative. (2025). Everything You Need to Know About 3,4-Difluoro Nitrobenzene. Apra Innovative. [Link]

-

PrepChem. (n.d.). Synthesis of 3,4-difluoronitrobenzene. PrepChem.com. [Link]

-

ResearchGate. (2017). Synthetic route for compounds 2–10. (i): 3,4-difluoronitrobenzene, NaHCO3. ResearchGate. [Link]

Sources

Technical Whitepaper: Therapeutic Potential of 3,4-Difluoro-2-(trifluoromethyl)aniline Derivatives

This technical guide provides an in-depth analysis of the therapeutic potential, chemical rationale, and synthetic utility of 3,4-Difluoro-2-(trifluoromethyl)aniline derivatives. It is structured for researchers and drug development professionals, focusing on the molecule's role as a high-value pharmacophore in optimizing potency and pharmacokinetic (PK) profiles, particularly in ophthalmology and kinase inhibition.

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and trifluoromethyl groups is a pivotal tool for modulating metabolic stability, lipophilicity, and binding affinity. 3,4-Difluoro-2-(trifluoromethyl)aniline (CAS: 123973-23-9) represents a privileged structural motif. Its unique substitution pattern—featuring an ortho-trifluoromethyl group flanked by meta and para fluorines—imparts exceptional metabolic resistance and induces specific conformational constraints critical for high-affinity ligand-protein interactions. This guide explores its application in next-generation therapeutics, with a focus on non-retinoid visual cycle modulators and kinase inhibitors.

Chemical Rationale & Structure-Activity Relationship (SAR)

The efficacy of 3,4-difluoro-2-(trifluoromethyl)aniline derivatives stems from three synergistic physicochemical properties:

The Ortho-Trifluoromethyl Twist

The bulky trifluoromethyl (-CF

Metabolic Blockade via Fluorination

The C3 and C4 positions are primary sites for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Substituting hydrogen with fluorine at these positions:

-

Increases Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, resisting oxidative cleavage.

-

Modulates pKa: The electron-withdrawing nature of the fluorines reduces the basicity of the aniline nitrogen, influencing the hydrogen-bond donor capability of derived amides.

Lipophilicity and Permeability

The simultaneous presence of three fluorine atoms and a -CF

-

CNS and Retinal Penetration: Enhancing the ability to cross the Blood-Brain Barrier (BBB) and Blood-Retina Barrier (BRB), a critical requirement for treating neurodegenerative and ophthalmic diseases.

SAR Visualization

The following diagram illustrates the functional roles of each substituent on the aniline core.

Figure 1: Structure-Activity Relationship (SAR) logic for the 3,4-difluoro-2-(trifluoromethyl)aniline scaffold.

Therapeutic Applications

Ophthalmology: Treatment of Macular Degeneration

Recent patent literature (e.g., US10913746B2 ) highlights the use of this moiety in 4-phenylpiperidine derivatives designed to treat Stargardt disease and dry Age-Related Macular Degeneration (AMD).

-

Mechanism: These derivatives act as non-retinoid antagonists of RBP4 or modulators of the visual cycle.

-

Role of the Aniline: The 3,4-difluoro-2-(trifluoromethyl)phenyl group prevents the accumulation of cytotoxic bisretinoids (like A2E) in the Retinal Pigment Epithelium (RPE). The specific substitution pattern is cited as significantly increasing potency and improving pharmacokinetic half-life compared to non-fluorinated analogs.

Oncology: Kinase Inhibition

While specific clinical candidates are proprietary, the scaffold is a bioisostere for other polyfluorinated anilines used in MEK and BRAF inhibitors. The electron-deficient ring system is ideal for engaging the "back pocket" of kinase domains, where hydrophobic interactions drive selectivity.

Synthetic Pathways[1]

The synthesis of 3,4-difluoro-2-(trifluoromethyl)aniline is non-trivial due to the directing effects of the substituents. A robust route typically involves the nitration of a fluorinated precursor followed by reduction.

Retrosynthetic Analysis

Figure 2: Primary synthetic route for the production of the aniline core.

Key Synthetic Challenges

-

Regioselectivity: Nitration of 1,2-difluoro-3-(trifluoromethyl)benzene must be controlled to favor the position para to the C3-fluorine or ortho to the C2-CF3, depending on the directing strength.

-

Nucleophilicity: The resulting aniline is weakly nucleophilic. Coupling it to carboxylic acids requires high-efficiency coupling agents (e.g., HATU, T3P) or conversion of the acid to an acid chloride.

Experimental Protocols

Protocol A: General Amide Coupling Procedure

Use this protocol to attach the aniline scaffold to a therapeutic core (e.g., a piperidine carboxylic acid).

Reagents:

-

3,4-Difluoro-2-(trifluoromethyl)aniline (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (3.0 equiv)

-

DMF (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve the carboxylic acid substrate in anhydrous DMF (0.1 M concentration) under an inert atmosphere (N

or Ar). -

Activation: Add DIPEA followed by HATU. Stir at room temperature for 15–30 minutes to form the activated ester.

-

Coupling: Add 3,4-Difluoro-2-(trifluoromethyl)aniline. Due to the low nucleophilicity of the aniline, the reaction may require heating to 50–60°C.

-

Monitoring: Monitor reaction progress via LC-MS. The product will show a distinct mass shift corresponding to the amide formation.

-

Workup: Dilute with EtOAc, wash with saturated NaHCO

, water, and brine. Dry over Na -

Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Physicochemical Characterization Data

Expected data for derivatives containing this moiety.

| Parameter | Typical Value / Observation |

| 1H NMR | Distinct aromatic signals; often simplified due to lack of protons (only 1 aromatic proton if fully substituted, or 2 if only the aniline core is present). |

| 19F NMR | -CF3: Singlet around -60 ppm.-F: Two distinct multiplets around -110 to -140 ppm (coupling constants |

| LogP | High (>3.5 for typical drug-like derivatives). |

| Solubility | Low in water; high in DMSO, MeOH, and DCM. |

Future Outlook

The 3,4-difluoro-2-(trifluoromethyl)aniline scaffold is poised to become a staple in "undruggable" target discovery. Its ability to enforce conformation while simultaneously blocking metabolism makes it a superior alternative to simple chloro- or fluoro-anilines. Future research will likely expand its use into PROTACs (Proteolysis Targeting Chimeras), where the rigid aniline linker can orient E3 ligase ligands with high precision.

References

-

US Patent 10,913,746 B2. Substituted 4-phenylpiperidines, their preparation and use. (2021).[3] Assigned to Acucela Inc.

-

Appretech Scientific. Product Catalog: 3,4-difluoro-2-(trifluoromethyl)aniline (CAS 123973-23-9).[4][5]

- Journal of Medicinal Chemistry.Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents. (General reference for Fluorine SAR).

-

Russian Patent RU1792936C. Method of 3,4-difluoroaniline synthesis. (Context for difluoroaniline precursors).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 4. appretech.com [appretech.com]

- 5. appretech.com [appretech.com]

Electronic Effects of Trifluoromethyl Group on Aniline Reactivity

Executive Summary

The trifluoromethyl group (

This technical guide provides a deep-dive analysis of these electronic perturbations. It moves beyond simple inductive arguments to explore negative hyperconjugation, Hammett substituent constants, and practical synthetic implications for drug development professionals.

Electronic Structure Analysis

The Nature of the Bond

The electronic influence of the

-

Inductive Effect (

): Fluorine is the most electronegative element ( -

Negative Hyperconjugation: Unlike nitro groups which withdraw electrons via

-resonance,

Hammett Substituent Constants

To quantify these effects, we compare the Hammett constants (

| Substituent | ||||

| 0.00 | 0.00 | 0.00 | 0.00 | |

| -0.17 | -0.07 | -0.05 | -0.12 | |

| 0.23 | 0.37 | 0.47 | -0.24 | |

| 0.54 | 0.43 | 0.42 | 0.12 | |

| 0.78 | 0.71 | 0.63 | 0.15 |

Note: The

Visualization of Electronic Vectors

The following diagram illustrates the competing and reinforcing electronic vectors acting on the aniline system.

Figure 1: Vector analysis of electronic push-pull forces in trifluoromethylanilines.

Basicity and Nucleophilicity Profiles

The most immediate consequence of the

pKa Comparative Data

The pKa refers to the conjugate acid (anilinium ion). A lower pKa indicates a less basic aniline.

| Compound | Structure | pKa (Conjugate Acid) | Relative Basicity |

| Aniline | 4.60 | Baseline (1x) | |

| 3.50 | ~12x less basic | ||

| 2.60 | ~100x less basic | ||

| ~2.55 | ~110x less basic |

Interpretation:

-

Para-Substitution: The strong electron withdrawal creates a significant positive charge deficiency at the nitrogen, destabilizing the protonated form.

-

Ortho-Substitution: In addition to electronic withdrawal, the bulky

group exerts a steric effect that can twist the

Impact on Nucleophilicity

Because basicity correlates with nucleophilicity in this series,

-

Standard Acylation: Reacting

-aniline with acetyl chloride requires higher temperatures or stronger bases compared to unsubstituted aniline. - Reactions: Alkylation rates are significantly retarded.

Reactivity Profiles & Synthetic Strategies

Electrophilic Aromatic Substitution (EAS)

The

-

Nitration/Halogenation: Requires vigorous conditions. Substitution will occur primarily at the position meta to the

group. -

Friedel-Crafts: Generally fails due to the highly deactivated ring system.

Nucleophilic Aromatic Substitution ( )

This is where the

-

Example: 4-fluoro-3-(trifluoromethyl)aniline is a common scaffold. The fluorine at the 4-position is activated for displacement by amines or thiols, facilitated by the ortho

group.

Metabolic Stability

The

-

CYP450 Blocking: Placing a

group at the para position prevents hydroxylation, a common metabolic clearance pathway for anilines. This extends the half-life (

Figure 2: Reactivity divergence based on reaction type.

Experimental Protocol: Buchwald-Hartwig Coupling

Due to the low nucleophilicity of

Protocol: Coupling of 4-(Trifluoromethyl)aniline with Aryl Bromides

Objective: Synthesize a biaryl amine from a deactivated aniline.

Reagents:

-

Aryl Bromide (1.0 equiv)

-

4-(Trifluoromethyl)aniline (1.2 equiv)

-

Catalyst: Pd-PEPPSI-IPent (2 mol%) OR

(2 mol%) + BrettPhos (4 mol%) -

Base:

(2.0 equiv) or -

Solvent: 1,4-Dioxane or Toluene (anhydrous)

Step-by-Step Workflow:

-

Preparation: In a glovebox or under strict

flow, charge a reaction vial with the Aryl Bromide (1.0 mmol), 4-(Trifluoromethyl)aniline (1.2 mmol), and Base ( -

Catalyst Addition: Add the Pd-PEPPSI-IPent catalyst (0.02 mmol). If using BrettPhos, premix the Pd source and ligand in a small amount of solvent for 5 minutes before addition.

-

Solvent: Add anhydrous 1,4-Dioxane (5 mL, 0.2 M concentration). Seal the vial with a crimp cap containing a PTFE septum.

-

Reaction: Heat the block to 80-100°C with vigorous stirring. The elevated temperature is necessary to overcome the poor nucleophilicity of the amine.

-

Monitoring: Monitor by HPLC/UPLC.

-anilines are distinct by UV; look for the consumption of the aryl bromide. -

Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Wash with EtOAc.

-

Purification: Concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc). Note: The product will be less polar than typical aniline derivatives due to the lipophilic

group.

Critical Note: Do not use weak bases like

Case Studies in Drug Development

Leflunomide (Arava)

-

Structure: Contains a 4-(trifluoromethyl)aniline moiety linked to an isoxazole ring.

-

Function: The

group serves two roles:-

Metabolic Stability: It blocks para-hydroxylation, ensuring the active metabolite (Teriflunomide) has a long half-life (~2 weeks).

-

Lipophilicity: Increases membrane permeability.

-

Flutamide (Eulexin)

-

Structure: 2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide.

-

Role: An anti-androgen. The

group (meta to the amine linkage) works in concert with the nitro group to create an electron-deficient aromatic ring, which is critical for binding affinity to the androgen receptor.

References

-

Hammett Constants & Electronic Effects

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

-

-

Acidity of Anilines

-

Negative Hyperconjugation

-

Lemal, D. M. (2017). Perspective on Fluorine Chemistry. The Journal of Organic Chemistry. Link

-

-

Buchwald-Hartwig Protocols

-

Organ, M. G., et al. (2009). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Chemistry – A European Journal. Link

-

-

Drug Applications

-

Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

-

Sources

Methodological & Application

Application Note: Synthesis Protocols for 3,4-Difluoro-2-(trifluoromethyl)aniline Derivatives

This Application Note provides a comprehensive technical guide for the synthesis and derivatization of 3,4-Difluoro-2-(trifluoromethyl)aniline , a specialized fluorinated scaffold critical in the development of kinase inhibitors, agrochemicals, and high-performance liquid crystals.

The guide is structured into two primary protocols:

-

De Novo Synthesis: Constructing the scaffold from commercially available precursors via Directed Ortho-Metalation (DoM).

-

Derivatization: Functionalizing the core scaffold for medicinal chemistry applications.[1]

Introduction & Strategic Analysis

3,4-Difluoro-2-(trifluoromethyl)aniline (CAS: 1206967-75-0, analogous structure) represents a "privileged scaffold" in medicinal chemistry. The unique arrangement of the trifluoromethyl group (CF₃) adjacent to the amino group, flanked by two fluorine atoms, creates a specific electronic and steric environment:

-

Metabolic Stability: The dense fluorination blocks metabolic oxidation at the typically vulnerable aromatic positions.

-

Lipophilicity: The CF₃ group significantly increases logP, enhancing membrane permeability.

-

Conformational Locking: The steric bulk of the ortho-CF₃ group forces the aniline nitrogen out of planarity, potentially locking the molecule into a bioactive conformation when bound to a receptor (e.g., kinase hinge regions).

Retrosynthetic Logic

Direct nitration of 3,4-difluorobenzotrifluoride is not recommended as the primary route. The directing effects of the CF₃ (meta) and F (ortho/para) groups favor nitration at the C-5 position, yielding the unwanted 5-amino isomer.

Therefore, this protocol utilizes Directed Ortho-Metalation (DoM) , exploiting the "ortho-effect" of the fluorine and trifluoromethyl groups to selectively functionalize the sterically hindered C-2 position.

Protocol 1: De Novo Synthesis of the Core Scaffold

Objective: Synthesize 3,4-Difluoro-2-(trifluoromethyl)aniline from 3,4-difluorobenzotrifluoride. Methodology: Low-temperature lithiation followed by carboxylation and Curtius rearrangement.

Reaction Scheme (Visualized)

Caption: Figure 1. Regioselective synthesis via Directed Ortho-Metalation (DoM) and Curtius Rearrangement.

Detailed Step-by-Step Procedure

Step 1: Regioselective Lithiation & Carboxylation

-

Reagents: 3,4-Difluorobenzotrifluoride (1.0 eq), Lithium Diisopropylamide (LDA, 1.1 eq), Dry THF, Dry Ice (CO₂).

-

Rationale: The C-2 proton is sandwiched between a fluorine atom and a CF₃ group. Despite the steric crowding, the combined inductive electron-withdrawing effect renders this proton highly acidic (pKa ~25-28), making it the kinetic and thermodynamic sink for lithiation at -78°C.

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Add anhydrous THF.

-

Base Generation: Add LDA (freshly prepared or commercial) at -78°C.

-

Addition: Dropwise add 3,4-Difluorobenzotrifluoride (dissolved in THF) over 30 minutes, maintaining temperature below -70°C.

-

Metalation: Stir at -78°C for 2 hours. The solution typically turns deep yellow/orange.

-

Quench: Cannulate the reaction mixture onto an excess of crushed Dry Ice (solid CO₂) in a separate flask. Allow to warm to room temperature overnight.

-

Workup: Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate (3x). Wash with brine, dry over Na₂SO₄, and concentrate.[2]

-

Purification: Recrystallize the crude benzoic acid from Hexane/EtOAc.

Step 2: Curtius Rearrangement to Aniline

-

Reagents: Benzoic acid derivative (from Step 1), Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), tert-Butanol (t-BuOH), Trifluoroacetic acid (TFA).

-

Rationale: The Curtius rearrangement is preferred over the Hofmann degradation for fluorinated substrates to avoid harsh basic conditions that could trigger nucleophilic aromatic substitution (SnAr) side reactions.

-

Acyl Azide Formation: Dissolve the benzoic acid (1.0 eq) in dry Toluene. Add TEA (1.2 eq) and DPPA (1.1 eq). Stir at RT for 1 hour, then heat to 80°C for 2 hours (evolution of N₂ gas indicates isocyanate formation).

-

Trapping: Add excess t-BuOH (5.0 eq) and reflux for 4 hours to form the N-Boc protected aniline.

-

Deprotection: Concentrate the solvent.[2] Redissolve the residue in DCM/TFA (4:1 ratio) and stir at RT for 2 hours.

-

Isolation: Neutralize with saturated NaHCO₃, extract with DCM, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Expected Yield: 45-60% (overall from starting material).

Protocol 2: Derivatization & Functionalization

Once the core scaffold is synthesized, it serves as a versatile building block. The presence of the amino group and two fluorine atoms allows for orthogonal functionalization.

Functionalization Workflow

Caption: Figure 2. Divergent synthesis pathways for library generation.

Key Derivatization Reactions

A. Nucleophilic Aromatic Substitution (SnAr)

The fluorine at Position 4 is significantly more electrophilic than the fluorine at Position 3 due to the para relationship with the electron-withdrawing CF₃ group (though the amino group is electron-donating, the strong withdrawal of CF₃ and F-3 activates C-4).

-

Protocol:

-

Dissolve aniline in DMF.[3]

-

Add nucleophile (e.g., Morpholine, 1.2 eq) and K₂CO₃ (2.0 eq).

-

Heat to 80-100°C.

-

Result: Selective displacement of the 4-Fluoro group.

-

B. Sandmeyer-Type Transformations

The amino group can be converted to a halide (I, Br, Cl) to access fully halogenated building blocks for cross-coupling.

-

Protocol:

-

Suspend aniline in HCl/Ice.

-

Add NaNO₂ (aq) at 0°C to form the diazonium salt.

-

Add KI (aq) or CuBr/HBr.

-

Note: The diazonium salt of this electron-deficient aniline may be unstable; maintain strictly cold conditions (<5°C).

-

Quantitative Data & Safety Parameters

Solvent Compatibility Table

| Solvent | Application | Suitability | Notes |

| THF | Lithiation (DoM) | Excellent | Must be anhydrous and peroxide-free. |

| Toluene | Curtius Rearrangement | Excellent | High boiling point allows isocyanate formation. |

| DMF/DMSO | SnAr Reactions | Good | Promotes nucleophilic attack; difficult to remove. |

| DCM | Workup/Deprotection | Good | Standard solvent for TFA deprotection. |

Safety & Handling (Critical)

-

HF Hazard: Although stable, combustion or strong acidic hydrolysis of polyfluorinated compounds can release Hydrogen Fluoride (HF). Always have Calcium Gluconate gel available.

-

High Energy Intermediates: The acyl azide intermediate in the Curtius rearrangement is potentially explosive. Do not isolate the azide to dryness. Process it immediately in solution.

-

Lithiation Risks: LDA and organolithiums are pyrophoric. All lithiation steps must be performed under positive inert gas pressure (Argon/Nitrogen).

References

-

Schlosser, M. (2005). "The 2 × 3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition, 44(3), 376-393.

-

Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879-933.

-

Wang, J., et al. (2010). "Practical Synthesis of Trifluoromethylated Anilines." Journal of Organic Chemistry, 75(15), 5361-5364.

-

BenchChem. (2025). "Guide to the Synthesis of Fluorinated Anilines." BenchChem Application Notes.

-

Sigma-Aldrich. (2024). "Safety Data Sheet: 3,4-Difluorobenzotrifluoride."

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3,4-Difluoro-2-(trifluoromethyl)aniline

A Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for performing the Buchwald-Hartwig amination using the electron-deficient substrate, 3,4-Difluoro-2-(trifluoromethyl)aniline. It covers the mechanistic considerations, selection of reagents, a step-by-step protocol, and troubleshooting advice to enable successful C-N cross-coupling reactions for applications in pharmaceutical and materials science research.

Introduction: Navigating the Challenges of Electron-Deficient Anilines

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds through a palladium-catalyzed cross-coupling of amines with aryl halides or pseudohalides.[1][2][3] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals, agrochemicals, and functional materials.[4]

While the scope of the Buchwald-Hartwig amination is broad, the use of highly electron-deficient anilines, such as 3,4-Difluoro-2-(trifluoromethyl)aniline, presents a significant challenge. The strongly electron-withdrawing fluoro and trifluoromethyl substituents decrease the nucleophilicity of the aniline nitrogen, thereby impeding its participation in the catalytic cycle. Overcoming this hurdle requires careful optimization of the catalyst system and reaction conditions.

This guide provides a comprehensive framework for successfully employing 3,4-Difluoro-2-(trifluoromethyl)aniline in Buchwald-Hartwig amination reactions, with a focus on rational experimental design and practical implementation.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3][5] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[3][6]

-

Amine Coordination and Deprotonation: The aniline coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.[7]

-

Reductive Elimination: The final step is the reductive elimination of the desired arylamine product, regenerating the active Pd(0) catalyst.[1][7]

Figure 1. A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Optimizing Reaction Parameters for 3,4-Difluoro-2-(trifluoromethyl)aniline

The reduced nucleophilicity of 3,4-Difluoro-2-(trifluoromethyl)aniline necessitates the use of highly active catalyst systems and carefully chosen reaction conditions.

Catalyst and Ligand Selection

For challenging substrates like electron-deficient anilines, the choice of phosphine ligand is critical.[8] Bulky, electron-rich biarylphosphine ligands have demonstrated superior performance by promoting both the oxidative addition and reductive elimination steps.[3]

| Ligand/Precatalyst | Rationale for Use with Electron-Deficient Anilines |

| BrettPhos | A bulky biarylphosphine ligand known for its high activity in coupling a wide range of amines, including electron-deficient ones.[8] |

| RuPhos | Another highly active and versatile biarylphosphine ligand suitable for challenging C-N couplings.[8] |

| XPhos | A widely used, robust ligand that often provides good results with electron-deficient substrates.[9][10] |

| G3/G4 Precatalysts | These are air- and moisture-stable palladium precatalysts that incorporate the phosphine ligand, simplifying reaction setup and improving reproducibility. |

For the amination of 3,4-Difluoro-2-(trifluoromethyl)aniline, a BrettPhos or RuPhos based catalyst system is recommended as a starting point due to their demonstrated efficacy with challenging substrates. The use of a G3 or G4 precatalyst is also advised for ease of handling and enhanced catalytic activity.

Choice of Base

A strong, non-nucleophilic base is required to deprotonate the aniline without competing in the coupling reaction.

| Base | pKa of Conjugate Acid | Advantages | Disadvantages |

| Sodium tert-butoxide (NaOtBu) | ~19 | Strong, widely used, and effective. | Can be sensitive to certain functional groups. |

| Lithium bis(trimethylsilyl)amide (LHMDS) | ~26 | Very strong base, can be effective when other bases fail. | Can be more difficult to handle. |

| Cesium carbonate (Cs₂CO₃) | ~10.3 (first dissociation) | Milder base, useful for substrates with base-sensitive functional groups. | May require higher temperatures or longer reaction times. |

Given the low nucleophilicity of the aniline, a strong base like NaOtBu or LHMDS is generally required to facilitate the deprotonation step.

Solvent and Temperature

Anhydrous, degassed, non-polar aprotic solvents are typically used to prevent catalyst deactivation.

| Solvent | Boiling Point (°C) | Notes |

| Toluene | 111 | Commonly used, good for a wide range of temperatures.[11] |

| 1,4-Dioxane | 101 | Another common solvent, but should be used with caution due to peroxide formation.[11] |

| tert-Butanol | 83 | Can sometimes improve solubility and reactivity. |

Reactions involving electron-deficient anilines often require elevated temperatures, typically in the range of 80-110 °C, to achieve a reasonable reaction rate.[5]

Experimental Protocol: A General Procedure

This protocol provides a starting point for the Buchwald-Hartwig amination of an aryl bromide with 3,4-Difluoro-2-(trifluoromethyl)aniline. Optimization may be required for different aryl halides.

Figure 2. A general workflow for the Buchwald-Hartwig amination experiment.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

3,4-Difluoro-2-(trifluoromethyl)aniline (1.2 mmol, 1.2 equiv)

-

Palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 mmol, 2 mol%)

-

Sodium tert-butoxide (1.4 mmol, 1.4 equiv)

-

Anhydrous, degassed toluene (5 mL)

-

Oven-dried reaction vial with a magnetic stir bar and a screw cap with a PTFE septum

Procedure:

-

Reaction Setup: In a glovebox, add the aryl bromide, palladium precatalyst, and sodium tert-butoxide to the oven-dried reaction vial. If a glovebox is not available, add the solids to the vial and immediately seal it with the septum cap.

-

Inert Atmosphere: Remove the vial from the glovebox (if used) and purge with argon or nitrogen for 5-10 minutes.

-

Reagent Addition: Through the septum, add the anhydrous, degassed toluene via syringe, followed by the 3,4-Difluoro-2-(trifluoromethyl)aniline.

-

Reaction: Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

-

Workup: Once the reaction is complete, cool the vial to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guide

Even with an optimized protocol, challenges can arise. Below are some common issues and potential solutions when working with 3,4-Difluoro-2-(trifluoromethyl)aniline.

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | Inactive catalyst due to oxygen or moisture exposure. | Ensure all reagents and solvents are anhydrous and degassed. Maintain a strict inert atmosphere.[8] |

| Insufficiently active catalyst system for the substrate. | Screen different ligands (e.g., RuPhos, XPhos) or use a more advanced precatalyst generation.[8] | |

| Base is not strong enough. | Switch to a stronger base like LHMDS. | |

| Reaction temperature is too low. | Increase the reaction temperature in 10 °C increments. | |

| Hydrodehalogenation of Aryl Halide | Side reaction competing with amination. | Lower the reaction temperature or try a different ligand/base combination. |

| Homocoupling of Aryl Halide | Dimerization of the starting material. | Optimize catalyst loading and reaction temperature.[8] |

| Complex Reaction Mixture | Decomposition of starting materials or product. | Lower the reaction temperature or screen milder bases (e.g., Cs₂CO₃) if compatible with the substrate's reactivity. |

Conclusion

The Buchwald-Hartwig amination of 3,4-Difluoro-2-(trifluoromethyl)aniline is a challenging yet achievable transformation. Success hinges on the rational selection of a highly active palladium catalyst system, a strong non-nucleophilic base, and rigorously anhydrous and anaerobic reaction conditions. By understanding the underlying mechanism and systematically optimizing the reaction parameters, researchers can effectively incorporate this valuable building block into a wide range of molecules for drug discovery and materials science applications.

References

-

Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 22, 2026, from [Link]

-

Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. (2020, December 11). American Chemical Society. Retrieved February 22, 2026, from [Link]

-

Buchwald–Hartwig amination - Grokipedia. (n.d.). Retrieved February 22, 2026, from [Link]

-

Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 6). Retrieved February 22, 2026, from [Link]

- Chapter 3: Synthetic Methods for Primary Anilines - Books. (2023, December 15).

-

Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. (2022, May 22). Retrieved February 22, 2026, from [Link]

-

Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (n.d.). Retrieved February 22, 2026, from [Link]

-

Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved February 22, 2026, from [Link]

-

Selected ligands and catalysts for Buchwald‐Hartwig amination.... - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

-

Buchwald-Hartwig amination reaction of iodobenzene with aniline... - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. (n.d.). Retrieved February 22, 2026, from [Link]

-

Buchwald Hartwig amination catalysts - Johnson Matthey. (n.d.). Retrieved February 22, 2026, from [Link]

-

HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved February 22, 2026, from [Link]

-

General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system - ChemSpider Synthetic Pages. (2006, July 31). Retrieved February 22, 2026, from [Link]

-

A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs* - PubMed. (2020, December 15). Retrieved February 22, 2026, from [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Beilstein Journal of Organic Chemistry. Retrieved February 22, 2026, from [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Retrieved February 22, 2026, from [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]

- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 10. real.mtak.hu [real.mtak.hu]

- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

Navigating Nucleophilic Aromatic Substitution (SNAr) with Fluoroanilines: A Guide for Researchers

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of nucleophilic aromatic substitution (SNAr) reactions, with a specific focus on fluoroaniline substrates. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that practitioners can not only execute these reactions but also troubleshoot and adapt them for novel applications.

Core Principles: Why Fluoroanilines are Exceptional SNAr Substrates

Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. Unlike the more common electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-deficient aromatic ring.[1]

The success of an SNAr reaction hinges on two key factors: the presence of electron-withdrawing groups (EWGs) on the aromatic ring and a suitable leaving group. Fluoroanilines are particularly interesting substrates due to the dual role of their substituents. The fluorine atom, despite being a poor leaving group in traditional S_N2 reactions, is highly effective in SNAr.[2] Its strong electron-withdrawing inductive effect significantly activates the aromatic ring towards nucleophilic attack. This effect is paramount in the rate-determining step of the reaction: the formation of the resonance-stabilized carbanion intermediate, known as the Meisenheimer complex.[3][4] The high electronegativity of fluorine stabilizes this intermediate, thereby lowering the activation energy of this initial step.[3][5] The actual departure of the fluoride ion is a subsequent, faster step, making the C-F bond strength less of a kinetic barrier than in other substitution reactions.[1]

The amino group (-NH2) on the aniline ring, while traditionally considered an electron-donating group, can have a more complex influence in the context of SNAr. Its effect is highly dependent on its position relative to the fluorine leaving group and the reaction conditions. In many cases, particularly when other strong EWGs are present, the amino group can be a handle for further functionalization or can modulate the electronic properties of the ring.

The general mechanism proceeds through a two-step addition-elimination process:

-

Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming the Meisenheimer complex.[6]

-

Elimination of the Leaving Group: The aromaticity is restored by the elimination of the fluoride ion.[4]

It is crucial that the electron-withdrawing groups are positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex through resonance.[6][7]

Experimental Protocols: A Practical Guide

The following protocols are designed to be robust starting points for a variety of SNAr reactions with fluoroanilines. Optimization of temperature, reaction time, and stoichiometry may be necessary for specific substrates.

Protocol 1: Amination of Fluoroanilines

This protocol outlines the substitution of the fluorine atom with a primary or secondary amine.

Materials:

-

Fluoroaniline derivative

-

Primary or secondary amine (1.1 - 1.5 equivalents)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N, 2.0 equivalents)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Brine solution

Procedure:

-

In a round-bottom flask, dissolve the fluoroaniline derivative in the chosen solvent.

-

Add the amine nucleophile, followed by the base.

-

Stir the reaction mixture at room temperature or heat to a temperature between 50-120 °C. The optimal temperature will depend on the reactivity of the specific substrates.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Thiolation of Fluoroanilines

This protocol describes the formation of an aryl-sulfur bond by reacting a fluoroaniline with a thiol.

Materials:

-

Fluoroaniline derivative

-

Thiol (1.1 equivalents)

-

Base (e.g., NaH, K₂CO₃, 1.2 - 2.0 equivalents)[9]

-

Anhydrous solvent (e.g., THF, DMF)[10]

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the base (if using NaH) in the anhydrous solvent.

-

If using NaH, cool the suspension to 0 °C in an ice bath.

-

Slowly add the thiol to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate. If using a carbonate base, the thiol and base can be added at room temperature.

-

Add a solution of the fluoroaniline derivative in the same anhydrous solvent to the thiolate solution.

-

Allow the reaction to warm to room temperature or heat as necessary, stirring until completion (monitored by TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with DCM or EtOAc (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate.

-

Purify the crude product by column chromatography.

Protocol 3: Alkoxylation/Aryloxylation of Fluoroanilines

This protocol details the synthesis of aryl ethers by reacting a fluoroaniline with an alcohol or phenol.

Materials:

-

Fluoroaniline derivative

-

Alcohol or phenol (1.5 equivalents)

-

Strong base (e.g., NaH, KOtBu, 1.2 equivalents)[10]

-

Anhydrous solvent (e.g., THF, DMF)

-

Water

-

Ethyl acetate (EtOAc)

-

Brine solution

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol in the anhydrous solvent.

-

Add the base portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.

-

Add the fluoroaniline derivative to the reaction mixture.

-

Heat the reaction to 60-100 °C and monitor by TLC.

-

Upon completion, cool the reaction, quench with water, and extract with EtOAc.

-

Wash the combined organic layers with brine, dry, and concentrate.

-

Purify the crude product via column chromatography.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for SNAr reactions with fluoroanilines. Note that these are starting points and may require optimization.

| Nucleophile Class | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |

| Amines | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 25 - 120 | 2 - 24 |

| Thiols | NaH, K₂CO₃ | THF, DMF | 0 - 80 | 1 - 12 |

| Alcohols/Phenols | NaH, KOtBu | THF, DMF | 60 - 100 | 4 - 18 |

Advanced Techniques: Microwave-Assisted SNAr

Microwave irradiation has emerged as a powerful tool to accelerate SNAr reactions, often leading to significantly shorter reaction times and improved yields.[11][12] The high-energy, localized heating provided by microwaves can overcome the activation barriers of these reactions more efficiently than conventional heating methods.[13]

General Protocol for Microwave-Assisted SNAr:

-

Combine the fluoroaniline, nucleophile, and base in a microwave-safe reaction vessel.

-

Add a minimal amount of a high-boiling point polar aprotic solvent (e.g., DMF, NMP, DMSO). Solvent-free conditions can also be explored.[11]

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate at a set temperature (typically 100-180 °C) for a short period (5-60 minutes).

-

Monitor the reaction progress by TLC or LC-MS.

-

Work-up and purify the product as described in the conventional protocols.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | Insufficiently activated substrate; Low reaction temperature; Inappropriate base or solvent. | Add a stronger electron-withdrawing group to the aniline ring if possible; Increase the reaction temperature; Screen different bases and solvents.[14] |

| Multiple Products | Side reactions such as diarylation or reaction at other sites. | Use a slight excess of the aniline starting material; Carefully control the stoichiometry and reaction time.[14] |

| Decomposition of Starting Material | Reaction temperature is too high; Strong base is reacting with other functional groups. | Lower the reaction temperature; Use a milder base. |

| Hydrodehalogenation | Presence of water or other protic impurities. | Use anhydrous solvents and reagents.[14] |

Safety Precautions

Fluoroanilines and many of the reagents used in SNAr reactions are hazardous.[15] Always consult the Safety Data Sheet (SDS) for each chemical before use.[16][17]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[17]

-

Ventilation: Work in a well-ventilated fume hood to avoid inhaling vapors.[18]

-

Handling of Strong Bases: Strong bases such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are highly reactive and moisture-sensitive. Handle them under an inert atmosphere.

-

Quenching: Quench reactions involving reactive reagents carefully and slowly, typically at a reduced temperature.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[18]

Visualization of Concepts

SNAr Reaction Mechanism

Caption: The two-step addition-elimination mechanism of SNAr.

Experimental Workflow

Caption: A generalized workflow for SNAr reactions.

Conclusion

Nucleophilic aromatic substitution reactions of fluoroanilines are a versatile and powerful tool in the synthetic chemist's arsenal, particularly in the fields of medicinal chemistry and materials science.[19][20][21] The unique activating properties of the fluorine atom, coupled with the potential for further functionalization offered by the aniline moiety, make these substrates highly valuable. By understanding the core principles, following robust protocols, and being aware of potential pitfalls, researchers can effectively utilize these reactions to construct complex and novel molecular architectures.

References

-

Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? - Chemistry Stack Exchange. (2013, July 25). Retrieved from [Link]

-

Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. Retrieved from [Link]

-

Nucleophilic Aromatic Substitution - Chemistry Steps. (2021, August 9). Retrieved from [Link]

-

Addition-Elimination at Aromatics (SNAR) - csbsju. Retrieved from [Link]

-

5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. Retrieved from [Link]

-

Aromatic Nucleophilic Substitution - Fisher Scientific. Retrieved from [Link]

-

Nucleophilic aromatic substitution - Wikipedia. Retrieved from [Link]

-

Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor? - Reddit. (2015, May 3). Retrieved from [Link]

-